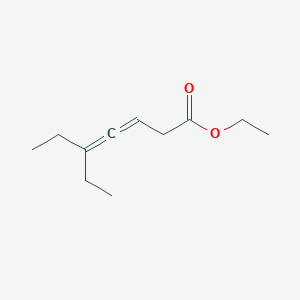![molecular formula C24H26F2 B14281377 4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene CAS No. 121639-59-6](/img/structure/B14281377.png)
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a butylcyclohexyl group, an ethynyl group, and two fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene typically involves multiple steps:
Formation of the Butylcyclohexyl Group: The butylcyclohexyl group can be introduced through the hydrogenation of butylbenzene using a suitable catalyst such as palladium on carbon.
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms can be replaced by other substituents using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学研究应用
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene has several scientific research applications:
Materials Science: Used in the development of liquid crystal materials for display technologies due to its unique structural properties.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) for its electronic properties.
Medicinal Chemistry: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.
Chemical Sensors: Utilized in the creation of chemical sensors for detecting various analytes due to its sensitivity to environmental changes.
作用机制
The mechanism of action of 4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene involves its interaction with molecular targets through π-π stacking, hydrogen bonding, and van der Waals forces. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics and sensors. The ethynyl group provides rigidity to the molecular structure, enhancing its stability and performance in various applications.
相似化合物的比较
Similar Compounds
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}benzene: Lacks the fluorine atoms, resulting in different electronic properties.
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-dichlorobenzene: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and stability.
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-dimethylbenzene: Substituted with methyl groups, affecting its steric and electronic characteristics.
Uniqueness
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene is unique due to the presence of fluorine atoms, which enhance its electron-withdrawing properties and influence its reactivity. The combination of the butylcyclohexyl group and the ethynyl group provides a balance of flexibility and rigidity, making it suitable for various advanced applications.
属性
CAS 编号 |
121639-59-6 |
|---|---|
分子式 |
C24H26F2 |
分子量 |
352.5 g/mol |
IUPAC 名称 |
4-[2-[4-(4-butylcyclohexyl)phenyl]ethynyl]-1,2-difluorobenzene |
InChI |
InChI=1S/C24H26F2/c1-2-3-4-18-7-12-21(13-8-18)22-14-9-19(10-15-22)5-6-20-11-16-23(25)24(26)17-20/h9-11,14-18,21H,2-4,7-8,12-13H2,1H3 |
InChI 键 |
DAYBAHYLPVOZOE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-](/img/structure/B14281301.png)

![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)





![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)




